molecular formula C8H13ClN2O B12902396 3H-Pyrazol-3-one, 1-(5-chloropentyl)-1,2-dihydro- CAS No. 55781-89-0

3H-Pyrazol-3-one, 1-(5-chloropentyl)-1,2-dihydro-

Cat. No.: B12902396
CAS No.: 55781-89-0
M. Wt: 188.65 g/mol
InChI Key: XGXWUMBAINLGTL-UHFFFAOYSA-N
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Description

1-(5-chloropentyl)-1H-pyrazol-3(2H)-one is a synthetic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 5-chloropentyl halides with pyrazole derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where 5-chloropentyl halides react with pyrazole in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloropentyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorinated pentyl chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

1-(5-chloropentyl)-1H-pyrazol-3(2H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-chloropentyl)-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:

    1-(5-chloropentyl)-1H-indol-3-yl: This compound has a similar chlorinated pentyl chain but is attached to an indole ring instead of a pyrazole ring.

    1-(5-chloropentyl)-1H-indazole-3-carboxamide: Another similar compound with a chlorinated pentyl chain, but attached to an indazole ring and a carboxamide group.

The uniqueness of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

55781-89-0

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-(5-chloropentyl)-1H-pyrazol-5-one

InChI

InChI=1S/C8H13ClN2O/c9-5-2-1-3-6-11-7-4-8(12)10-11/h4,7H,1-3,5-6H2,(H,10,12)

InChI Key

XGXWUMBAINLGTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(NC1=O)CCCCCCl

Origin of Product

United States

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